![molecular formula C23H24N2O6 B4694205 1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4694205.png)
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Mesityl oxide derivative and has a molecular formula of C23H23N3O5.
Mechanism of Action
The mechanism of action of 1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its ability to inhibit the activity of specific enzymes and proteins involved in various biological pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various animal models. Additionally, it has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high potency and specificity towards specific enzymes and proteins. However, the limitations include its low solubility in water and the need for further optimization of its pharmacokinetic properties.
Future Directions
The potential future directions for research on 1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of novel drug delivery systems to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to explore its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, 1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action involves the inhibition of specific enzymes and proteins involved in various biological pathways. Further research is needed to optimize its pharmacokinetic properties and explore its potential therapeutic applications in various diseases.
Scientific Research Applications
1-mesityl-5-(2,4,6-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
(5E)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-12-7-13(2)20(14(3)8-12)25-22(27)17(21(26)24-23(25)28)11-16-18(30-5)9-15(29-4)10-19(16)31-6/h7-11H,1-6H3,(H,24,26,28)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNWEPUDNBICJ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=C(C=C(C=C3OC)OC)OC)C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=C(C=C(C=C3OC)OC)OC)/C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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